molecular formula C17H10N2O B8721791 1,3-Bis(4-cyanophenyl)prop-2-en-1-one CAS No. 58949-77-2

1,3-Bis(4-cyanophenyl)prop-2-en-1-one

Cat. No. B8721791
Key on ui cas rn: 58949-77-2
M. Wt: 258.27 g/mol
InChI Key: IRJNHDZXPVHAOH-UHFFFAOYSA-N
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Patent
US05942544

Procedure details

Part A. Employing methods similar to Example 1 Part A but using 4-cyano benzaldehyde (1.80 gm, 13.8 mmol) and 4-acetyl benzonitrile (1.0 gm, 6.89 mmol), 4-[3-(4-cyanophenyl)-1-oxo-2-propenyl]benzonitrile was isolated as a pale yellow powder, 0.4 gm (20%) MS 259(M+H)+ 1 H NMR (CDCl3): 7.78(d, 2H), 7.6(t, 1H), 7.5-7.0(m, 7H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)#[N:2].[C:11]([C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)(=O)[CH3:12]>>[C:18]([C:17]1[CH:20]=[CH:21][C:14]([CH:11]=[CH:12][C:7]([C:6]2[CH:9]=[CH:10][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)=[O:8])=[CH:15][CH:16]=1)#[N:19]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C=CC(=O)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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